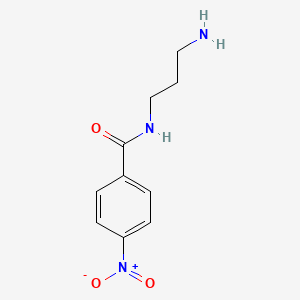

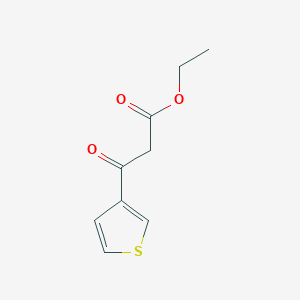

4-(4-Ethylphenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Enzymatic Production of Benzaldehyde

- Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .

- Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .

- Results: The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% (wild type, 37%) .

2. Synthesis of Benzaldehyde Analogues

- Application Summary: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized .

- Methods of Application: The synthesis was achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .

- Results: The analogues were synthesized in good yield .

3. Insecticidal, Antimicrobial, and Antioxidant Activities

- Application Summary: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities . The antifungal activity of benzaldehyde derivatives has also been reported .

- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde and its derivatives can have beneficial effects in these applications .

4. Regulator of Plant Growth

- Application Summary: Benzaldehyde has been shown to be a regulator of plant growth .

- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde can influence plant growth .

5. Synthesis of Phenyl Nitropropen

- Application Summary: Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which have a strong stimulating effect .

- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde can be used to synthesize phenyl nitropropen .

6. Production of Agricultural Chemicals

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

Propriétés

IUPAC Name |

4-(4-ethylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOBSDCTFFTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443767 |

Source

|

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenoxy)benzaldehyde | |

CAS RN |

61343-85-9 |

Source

|

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)